2-Ethoxy-4-fluorobenzaldehyde
Overview
Description
2-Ethoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Ethoxy-4-fluorobenzaldehyde involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with bromoethane in the presence of anhydrous potassium carbonate. The reaction is typically carried out in acetone as the solvent. The reaction conditions include maintaining an inert atmosphere, such as argon, and using a flame-dried flask to avoid moisture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethoxy-4-fluorobenzoic acid.
Reduction: 2-Ethoxy-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluorobenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can form various intermediates during chemical reactions. The ethoxy and fluorine substituents can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing certain intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-fluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Ethoxy-2-fluorobenzaldehyde: Similar structure but with the ethoxy and fluorine substituents swapped.
Uniqueness
2-Ethoxy-4-fluorobenzaldehyde is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .
Properties
IUPAC Name |
2-ethoxy-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWRNDORVJZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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